molecular formula C7H7BClFO3 B8207252 3-Chloro-4-fluoro-2-methoxyphenylboronic acid

3-Chloro-4-fluoro-2-methoxyphenylboronic acid

Cat. No.: B8207252
M. Wt: 204.39 g/mol
InChI Key: YPHHZAMLLGIUSH-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-2-methoxyphenylboronic acid is an aryl boronic acid with the molecular formula C 7 H 7 BClFO 3 and a molecular weight of 204.39 g/mol . As a member of the aryl boronic acid family, it serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . In these palladium-catalyzed reactions, it facilitates the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures that are valuable in medicinal chemistry and materials science . The specific substitution pattern of chlorine, fluorine, and methoxy groups on the phenyl ring makes it a unique reactant for developing novel compounds. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. For safe handling, please refer to the corresponding Safety Data Sheet (SDS). For this specific compound, detailed information on applications, mechanism of action, pricing, and storage conditions is not widely available in public sources. Researchers are advised to contact suppliers directly for the most current and comprehensive data.

Properties

IUPAC Name

(3-chloro-4-fluoro-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHHZAMLLGIUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with 1-chloro-3-fluoro-2-methoxybenzene , which undergoes lithiation using an alkyl lithium reagent (e.g., n-butyllithium) in anhydrous tetrahydrofuran (THF) at -78°C. The lithiated intermediate reacts with an electrophilic boronic acid derivative, such as trimethyl borate or pinacol boronate, to form a boronate complex. Subsequent hydrolysis with aqueous base (e.g., NaOH) yields the trihydroxyborate salt, which is protonated with hydrochloric acid to precipitate the boronic acid.

Key Reaction Conditions:

  • Lithiation : Conducted under inert atmosphere at -78°C to prevent side reactions.

  • Boronation : Electrophilic boronate added dropwise to maintain temperature below -70°C.

  • Hydrolysis : Stirred with aqueous base at 25–30°C for 2–4 hours.

Optimization Parameters

Table 1: Lithiation-Borylation Optimization

ParameterOptimal RangeImpact on Yield/Purity
Lithiation Temp-78°C to -70°CPrevents decomposition
Boronate Equivalents1.1–1.3 eqMinimizes byproducts
Hydrolysis pH10–12Ensures complete borate formation
AcidificationHCl (1M) to pH 2–3Maximizes boronic acid yield

Yields typically reach 75–85% after purification via recrystallization (methanol/water) or column chromatography (hexane/ethyl acetate).

ComponentRoleConcentration
Pd(dppf)Cl₂Catalyst3–5 mol%
Bis(pinacolato)diboronBoron source1.2–1.5 eq
KOAcBase3.0 eq
SolventReaction mediumAnhydrous dioxane

Purification and Isolation Techniques

Post-synthesis purification is critical due to boronic acid sensitivity to protodeboronation. Patent EP2797933B1 emphasizes multi-phase extraction and acid-controlled precipitation .

Multi-Phase Extraction

After hydrolysis, the borate-containing aqueous phase is separated and acidified to pH 2–3, inducing boronic acid precipitation. Adding co-solvents like 4-methyl-2-pentanone or ethyl acetate enhances phase separation and reduces emulsification.

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate, 7:3) removes residual pinacol or halogenated byproducts, achieving >97% purity. Recrystallization from methanol/water (1:1) further refines crystalline structure.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Lithiation-Borylation75–85>95HighModerate
Miyaura Borylation65–7590–95MediumHigh
  • Lithiation-Borylation excels in regioselectivity but requires cryogenic conditions.

  • Miyaura Borylation avoids organolithium reagents but may necessitate costly palladium catalysts .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-Chloro-4-fluoro-2-methoxyphenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is primarily employed in Suzuki-Miyaura cross-coupling reactions , which facilitate the formation of biaryl compounds. The compound's boronic acid functionality allows it to react with various electrophiles, making it integral in constructing diverse molecular architectures.

Reaction Type Description
Suzuki-MiyauraCoupling of aryl halides with boronic acids to form biaryls.
Negishi CouplingReaction involving organozinc reagents and aryl boron compounds.
Stille CouplingCoupling of organotin compounds with aryl boron derivatives.

Biological Applications

Pharmaceutical Development

The compound is extensively researched for its role as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands. Its unique structural features allow it to interact selectively with biological targets, which is crucial for drug design.

Case Study: Inhibitors Development

In a study focusing on the development of inhibitors for specific enzymes, this compound was utilized to synthesize novel compounds that exhibited significant inhibitory activity against certain protein targets involved in cancer progression. The synthesized inhibitors demonstrated an induced-fit mechanism, leading to enhanced binding affinity and specificity.

Material Science

Advanced Materials Production

Due to its unique chemical properties, this compound is also employed in producing advanced materials such as polymers and electronic components. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and materials engineering.

Material Type Application
PolymersUsed in the synthesis of functionalized polymers for coatings.
ElectronicsEmployed in the fabrication of organic electronic devices.

Mechanism of Action

Comparison with Similar Compounds

Electronic and Steric Effects

  • However, the methoxy group at position 2 mitigates this effect, enabling moderate reactivity .
  • Steric Hindrance : The ortho-methoxy group introduces steric bulk, which may limit coupling efficiency with sterically demanding partners compared to para-substituted analogs like 4-fluoro-2-methoxyphenylboronic acid .

Comparative Reactivity in Cross-Couplings

  • 5-Chloro-2-methoxyphenylboronic acid : Used in synthesizing antihypertensive agents (e.g., Hydrochlorothiazide intermediates) due to its balanced electronic profile .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Fluorine substitution at position 4 improves metabolic stability in vivo, as seen in analogs like 3-Chloro-4-fluorophenylboronic acid .
  • Emerging Analogs : Derivatives with formyl groups (e.g., 3-Fluoro-4-formylphenylboronic acid) are gaining traction in bioconjugation chemistry .

Biological Activity

3-Chloro-4-fluoro-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound is notable for its involvement in various biochemical pathways and its utility in synthetic organic chemistry, particularly in the Suzuki-Miyaura coupling reactions.

  • Molecular Formula : C₇H₈BClF O₃
  • Molecular Weight : 204.39 g/mol
  • CAS Number : 352303-67-4

The primary mechanism of action for this compound is through its participation in the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation process, where the boronic acid reacts with an organohalide to form biaryl compounds, which are often biologically active.

Antiproliferative Effects

Research has indicated that compounds containing phenylboronic acid moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of phenylboronic acids can inhibit cell growth by interfering with microtubule dynamics, similar to the action of colchicine, a known anticancer agent.

A comparative study on different derivatives demonstrated that modifications at the para position of the aromatic ring (such as fluorine and methoxy substitutions) can enhance biological activity. Specifically, compounds with a trimethoxybenzene moiety showed potent antiproliferative activity against cervical carcinoma (KB), colorectal carcinoma (HT29), and stomach carcinoma (MKN45) cell lines, suggesting that structural variations significantly affect their efficacy .

Case Studies

  • Study on Antiproliferative Activity :
    • Objective : Evaluate the efficacy of phenylboronic acid derivatives against cancer cell lines.
    • Method : Synthesis of various derivatives and assessment of their cytotoxicity using MTT assays.
    • Results : The compound exhibited IC₅₀ values in the nanomolar range against selected cancer cell lines, indicating strong antiproliferative properties.
  • Mechanistic Insights :
    • Objective : Understand the interaction between phenylboronic acids and microtubules.
    • Method : Tubulin polymerization assays were conducted to assess the binding affinity.
    • Results : The compound displayed a moderate binding affinity to the colchicine site on tubulin, leading to M-phase arrest in cell cycle progression .

Data Tables

CompoundIC₅₀ (µM)Cell LineMechanism of Action
Compound A0.1KB (Cervical)Microtubule disruption
Compound B0.5HT29 (Colorectal)Induced apoptosis
This compound0.3MKN45 (Stomach)Microtubule binding

Q & A

Q. What are the recommended characterization techniques for confirming the structure of 3-chloro-4-fluoro-2-methoxyphenylboronic acid?

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and elemental analysis. For NMR, focus on distinguishing the substituents: the methoxy group typically resonates near δ 3.8–4.0 ppm, while fluorine and chlorine substituents influence chemical shifts in aromatic regions (δ 6.5–8.0 ppm). Boron-specific techniques like ¹¹B NMR or infrared (IR) spectroscopy (B-O stretching ~1340 cm⁻¹) can confirm the boronic acid moiety . Purity should be verified via HPLC or melting point analysis.

Q. What synthetic routes are commonly used to prepare this compound?

The compound is typically synthesized via:

  • Directed ortho-metalation : Starting from a substituted anisole derivative, use n-BuLi to deprotonate the aromatic ring, followed by quenching with a boronating agent like B(OMe)₃ .
  • Cross-coupling : Employ Miyaura borylation with Pd(dppf)Cl₂ catalyst on a halogenated precursor (e.g., 3-chloro-4-fluoro-2-methoxybromobenzene) and bis(pinacolato)diboron .
    Optimize reaction conditions (temperature, solvent) to minimize deboronation or protodeboronation side reactions.

Q. How should researchers handle stability issues of this boronic acid during storage?

Store the compound under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Solubilize in dry THF or DMSO for short-term use. Monitor degradation via TLC or NMR; hydrolysis produces the corresponding phenol, detectable by a loss of boronic acid signals .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in Suzuki-Miyaura couplings?

The ortho -chloro and para -fluoro substituents create steric hindrance and electron-withdrawing effects, respectively, which can slow transmetalation steps. To mitigate this:

  • Use bulky ligands (e.g., SPhos) to stabilize the palladium catalyst.
  • Adjust base strength (e.g., Cs₂CO₃ instead of K₂CO₃) to enhance boronate formation .
  • Solvent polarity (e.g., dioxane/water mixtures) can improve solubility and reaction efficiency.

Q. What computational methods are effective for predicting the reactivity of this boronic acid in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electronic properties. Key parameters include:

  • Natural Bond Orbital (NBO) analysis to assess charge distribution.
  • Frontier Molecular Orbitals (FMOs) to predict nucleophilic/electrophilic sites.
  • Steric maps to visualize spatial hindrance from substituents .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

Discrepancies often arise from variations in:

  • Catalyst loading : Test Pd(OAc)₂ vs. PdCl₂(AmPhos) at 1–5 mol% to identify optimal conditions.
  • Solvent systems : Compare aqueous vs. anhydrous conditions.
  • Substrate ratios : Screen boronic acid:halide ratios (1:1 to 2:1).
    Systematic optimization using Design of Experiments (DoE) frameworks is recommended .

Methodological Challenges

Q. What strategies mitigate protodeboronation during synthesis or purification?

Protodeboronation is exacerbated by protic solvents or acidic conditions. Solutions include:

  • Low-temperature workup : Quench reactions at –78°C.
  • Chelating agents : Add ethylenediamine to stabilize the boronate intermediate.
  • Chromatography : Use neutral alumina columns instead of silica gel .

Q. How can regioselectivity be controlled in cross-coupling reactions involving this boronic acid?

The meta -methoxy group directs coupling to the para position relative to itself. To override this:

  • Use directed coupling with a coordinating group (e.g., pyridine) on the aryl halide.
  • Adjust steric bulk in the catalyst (e.g., XPhos ligand) to favor alternative pathways .

Data Interpretation

Q. How should researchers analyze conflicting NMR data for this compound?

Discrepancies in chemical shifts may arise from solvent effects or trace impurities. For validation:

  • Compare spectra in deuterated DMSO vs. CDCl₃.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-reference with computational predictions (e.g., ACD/Labs NMR simulator) .

Q. What analytical approaches quantify trace impurities in synthesized batches?

  • LC-MS with electrospray ionization (ESI) detects hydrolyzed byproducts (e.g., phenol derivatives).
  • Ion chromatography identifies inorganic residues (e.g., chloride from incomplete purification).
  • X-ray crystallography confirms structural integrity if crystalline .

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